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Compound of Interest

Compound Name: Ranalexin-1G

Cat. No.: B1576060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of Ranalexin-
1G, a potent antimicrobial peptide (AMP) isolated from the skin of the American bullfrog, Rana

catesbeiana. This document provides a comprehensive overview of its structural features,

antimicrobial activity, and the effects of specific modifications on its biological function. Detailed

experimental protocols and visualizations are included to facilitate further research and

development in the field of antimicrobial peptides.

Introduction to Ranalexin-1G
Ranalexin-1G is a 20-amino acid cationic peptide with the sequence Phe-Leu-Gly-Gly-Leu-

Met-Lys-Ile-Ile-Pro-Ala-Ala-Phe-Cys-Ala-Val-Thr-Lys-Lys-Cys.[1] A key structural feature is the

intramolecular disulfide bond between the cysteine residues at positions 14 and 20, which

forms a C-terminal heptapeptide ring.[2] This peptide exhibits a broad spectrum of activity

against Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its mechanism of action

is believed to involve the disruption of microbial cell membranes, a common trait among many

AMPs.

Core Structure and Physicochemical Properties
The primary structure of Ranalexin-1G is crucial to its function. The peptide possesses a net

positive charge, which facilitates its initial electrostatic interaction with the negatively charged

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1576060?utm_src=pdf-interest
https://www.benchchem.com/product/b1576060?utm_src=pdf-body
https://www.benchchem.com/product/b1576060?utm_src=pdf-body
https://www.benchchem.com/product/b1576060?utm_src=pdf-body
https://www.benchchem.com/product/b1576060?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23053091/
https://pubmed.ncbi.nlm.nih.gov/9578480/
https://pubmed.ncbi.nlm.nih.gov/23053091/
https://www.benchchem.com/product/b1576060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


components of microbial membranes. Its amphipathic nature, with distinct hydrophobic and

hydrophilic regions, is essential for membrane insertion and disruption.

Sequence: FLGGLMKIIPAAFC(1)AVTKKC(1) Disulfide Bridge: Cys14-Cys20

Structure-Activity Relationship Studies
The relationship between the structure of Ranalexin-1G and its biological activity has been

investigated through the synthesis and analysis of various analogs. These studies provide

valuable insights into the roles of specific structural features.

Quantitative Data Summary
The following tables summarize the available quantitative data for Ranalexin-1G and its key

analogs. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of

an antimicrobial agent that inhibits the visible growth of a microorganism. Hemolytic activity and

cytotoxicity are important indicators of the peptide's selectivity for microbial cells over host

cells.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Ranalexin-1G and Analogs

Peptide/Ana
log

Staphyloco
ccus
aureus

Escherichia
coli

Acinetobact
er
baumannii

Streptococc
us
pyogenes

Reference

Ranalexin-1G

(L-amino

acids)

4 - 8 32 - 128 16 8 - 128 [3][4]

Danalexin (all

D-amino

acids)

4 32 16 Not Reported [3]

Reduced

Ranalexin-1G

Similar to

oxidized form

Similar to

oxidized form
Not Reported Not Reported [5]

Recombinant

Ranalexin-1G
8 - 128 8 - 128 Not Reported 8 - 128 [4]
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Table 2: Cytotoxicity and Hemolytic Activity of Ranalexin-1G and Analogs

Peptide/Analo
g

Cell Line IC50 (µg/mL)
Hemolytic
Activity

Reference

Ranalexin-1G (L-

amino acids)
HeLa, COS7 13 - 15

Not explicitly

quantified in

these studies

[4]

Danalexin (all D-

amino acids)
Not Reported Not Reported

Not explicitly

quantified
[3]

RN7-IN10

(Hybrid Peptide)
WRL-68, NL-20 >62.5, >125 Low at MIC

RN7-IN9 (Hybrid

Peptide)
WRL-68, NL-20 >62.5, >125 Low at MIC

RN7-IN8 (Hybrid

Peptide)
WRL-68, NL-20 >62.5, >125 Low at MIC

RN7-IN6 (Hybrid

Peptide)
WRL-68, NL-20 >62.5, >125 Low at MIC

Key Structural Modifications and Their Effects
Chirality (L- to D-amino acids): The synthesis of an all-D-amino acid analog, named

Danalexin, demonstrated that the antimicrobial activity is largely retained.[3] This suggests

that the peptide's activity is not dependent on stereospecific interactions with chiral receptors

on the cell surface. The preservation of activity supports a mechanism based on direct

interaction with the lipid bilayer.[3]

Disulfide Bridge: Studies on the reduced and oxidized forms of Ranalexin-1G have shown

that the disulfide bond does not significantly affect its antimicrobial activity.[5] This finding

suggests that the cyclic C-terminal structure may not be strictly necessary for its membrane-

disrupting function, although it likely plays a role in conformational stability.

Hybrid Peptides: Hybrid peptides combining a 7-amino acid region of Ranalexin-1G with a

10-amino acid region of indolicidin have been designed. Some of these hybrid peptides
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exhibited potent, broad-spectrum antibacterial activity, in some cases surpassing the parent

molecules. This indicates that combining domains from different AMPs can be a successful

strategy for developing novel antimicrobial agents.

Proposed Mechanism of Action
The primary mechanism of action for Ranalexin-1G is believed to be the permeabilization and

disruption of microbial cell membranes. This process can be conceptualized in the following

stages:

Electrostatic Attraction: The cationic nature of Ranalexin-1G facilitates its initial binding to

the negatively charged components of bacterial membranes, such as lipopolysaccharides

(LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Membrane Insertion: Upon binding, the peptide undergoes a conformational change,

adopting a more structured state, such as an α-helix, in the hydrophobic environment of the

membrane.[5] The amphipathic nature of this structure allows it to insert into the lipid bilayer.

Pore Formation/Membrane Disruption: The accumulation of peptides in the membrane leads

to the formation of pores or channels, disrupting the membrane's integrity. This leads to the

leakage of ions and essential cellular contents, ultimately causing cell death. The exact

architecture of these pores for Ranalexin-1G has not been definitively elucidated but may

follow established models such as the "barrel-stave" or "toroidal pore" models.

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Ranalexin-1G
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of Ranalexin-1G.

Materials:

Fmoc-Cys(Trt)-Wang resin

Fmoc-protected amino acids

N,N'-Diisopropylcarbodiimide (DIC)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1576060?utm_src=pdf-body
https://www.benchchem.com/product/b1576060?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8144672/
https://www.benchchem.com/product/b1576060?utm_src=pdf-body
https://www.benchchem.com/product/b1576060?utm_src=pdf-body
https://www.benchchem.com/product/b1576060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxyma Pure

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

1,2-Ethanedithiol (EDT)

Dithiothreitol (DTT)

Diethyl ether

Acetonitrile (ACN)

HPLC purification system

Mass spectrometer

Procedure:

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a reaction

vessel.

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20%

piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3 equivalents) with DIC

(3 eq.) and Oxyma Pure (3 eq.) in DMF. Add the activated amino acid solution to the resin

and allow it to react for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
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Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM

and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups

using a cleavage cocktail of TFA/TIS/H2O/EDT (e.g., 94:1:2.5:2.5 v/v/v/v) for 2-3 hours.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the

peptide using reverse-phase HPLC.

Disulfide Bond Formation: Dissolve the purified linear peptide in a dilute aqueous buffer (e.g.,

ammonium bicarbonate) and allow it to air-oxidize to form the disulfide bond. Monitor the

cyclization by HPLC and mass spectrometry.

Final Purification and Lyophilization: Purify the cyclized peptide by HPLC and lyophilize to

obtain the final product.

Broth Microdilution Assay for Minimum Inhibitory
Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

96-well microtiter plates

Bacterial strains

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Peptide stock solution

Spectrophotometer

Incubator

Procedure:

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to

achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
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Peptide Dilution: Prepare a serial two-fold dilution of the peptide stock solution in CAMHB in

the 96-well plate.

Inoculation: Add the prepared bacterial inoculum to each well containing the peptide

dilutions. Include a positive control (inoculum without peptide) and a negative control (broth

without inoculum).

Incubation: Incubate the plate at 37°C for 16-20 hours.

MIC Determination: The MIC is the lowest concentration of the peptide that completely

inhibits visible growth of the bacteria.

Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of Ranalexin-1G antimicrobial action.

Experimental Workflow for SAR Studies
Caption: Workflow for Ranalexin-1G structure-activity relationship studies.

Logical Relationships in Ranalexin-1G SAR
Caption: Logical relationships in Ranalexin-1G structure-activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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